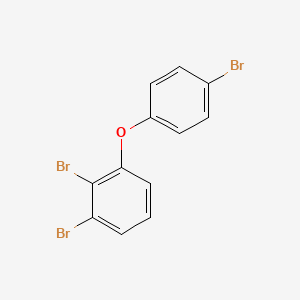

1,2-Dibromo-3-(4-bromophenoxy)benzene

Description

Properties

IUPAC Name |

1,2-dibromo-3-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(14)12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNIFQVNBINLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879857 | |

| Record name | BDE-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-15-5 | |

| Record name | 2,3,4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08EJ2VX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of 4-Bromophenol

- Starting Material: 4-Bromophenol is brominated to introduce additional bromine atoms ortho or para to the hydroxyl group if required.

- Brominating Agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used.

- Catalysts/Conditions: Lewis acids such as iron (Fe) or aluminum chloride (AlCl₃) catalyze the bromination.

- Solvents: Organic solvents like dichloromethane or chloroform under controlled temperature to avoid overbromination.

This step ensures the phenol ring is appropriately brominated to yield 4-bromophenol derivatives suitable for coupling.

Preparation of 1,2-Dibromobenzene

- 1,2-Dibromobenzene is commercially available or can be synthesized by bromination of benzene under similar catalytic conditions.

- It serves as the electrophilic aromatic partner in the etherification step.

Coupling Reaction to Form Diphenyl Ether

- Reaction Type: Nucleophilic aromatic substitution or Ullmann ether synthesis.

- Mechanism: The phenolic oxygen of brominated 4-bromophenol attacks the activated aromatic ring of 1,2-dibromobenzene, forming the diphenyl ether bond.

- Catalysts: Copper catalysts (e.g., Cu powder or Cu(I) salts) are often employed to facilitate the coupling.

- Conditions: Elevated temperatures (100–150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenol, increasing nucleophilicity.

This step yields this compound after purification.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Catalysts | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromination of 4-bromophenol | Br₂ or NBS, Fe or AlCl₃ | Organic solvent, RT to reflux | Introduce bromine substituents |

| 2 | Preparation of 1,2-dibromobenzene | Br₂, Fe or AlCl₃ | Controlled temperature | Obtain electrophilic aromatic partner |

| 3 | Coupling (etherification) | Cu catalyst, K₂CO₃, DMF/DMSO | 100–150°C, inert atmosphere | Form diphenyl ether linkage |

Industrial and Research Scale Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors to optimize reaction times, yields, and purity.

- Purification: Crystallization or chromatographic methods are used to isolate the product.

- Yield Optimization: Careful control of bromination extent and coupling conditions is critical to avoid side products such as overbrominated or debrominated species.

Research Findings and Analysis

- The bromination step is highly regioselective due to the directing effects of the hydroxyl group and existing bromine substituents.

- Coupling efficiency depends on catalyst choice and base strength; copper-catalyzed Ullmann-type reactions provide good yields.

- Solvent polarity and temperature significantly influence reaction rates and product purity.

- The final compound’s structure confirmed by spectroscopic methods (NMR, MS) shows the expected substitution pattern with three bromine atoms and the phenoxy linkage.

Comparison with Related Compounds

| Compound | Bromination Pattern | Ether Linkage Position | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Bromines at positions 1,2 and 4' | Between C3 of dibromobenzene and 4-position of bromophenol | 406.89 |

| 1,2-Dibromo-3-(2-bromophenoxy)benzene | Bromines at positions 1,2 and 2' | Between C3 of dibromobenzene and 2-position of bromophenol | 406.89 |

The position of bromine on the phenoxy ring influences reactivity and physical properties, necessitating tailored bromination and coupling conditions for each isomer.

Chemical Reactions Analysis

2,3,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include reducing agents like ZVI, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C₁₂H₇Br₃O . It has potential applications in scientific research, including organic synthesis, pharmaceutical development, material science, and environmental studies.

Scientific Research Applications

*1,2-Dibromo-3-(2-bromophenoxy)benzene has several applications in scientific research.

- Organic Synthesis It can be employed as a building block in creating more complex organic molecules.

- Pharmaceutical Development The compound is investigated for its potential in creating new drugs and therapeutic agents.

- Material Science It is used in the creation of advanced materials possessing specific properties, like liquid crystals and polymers.

- Environmental Studies The compound is studied to determine its behavior and environmental impact across different ecosystems.

1,2-Dibromo-3-(2-bromophenoxy)benzene has garnered attention for its potential biological activities. Studies have highlighted the anticancer potential of the compound, demonstrating activity against various cancer cell lines. The mechanism through which this compound exerts its biological effects primarily involves the induction of apoptosis. Studies indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and cytochrome c release in cancer cells, suggesting it triggers apoptotic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted across different cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Disrupts microtubule formation |

| MDA-MB-231 (Breast Cancer) | 20 | Inhibits cell proliferation |

These results indicate that the compound possesses significant anticancer activity across multiple types of cancer cells.

Case Studies

Several case studies have documented the effects of the compound in vivo and in vitro:

- Study on Human Myeloid Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HL-60 and U937 cell lines after 24 hours of exposure at concentrations as low as 100 nM.

- Animal Model Research : In vivo studies using mouse models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent against certain cancers.

Mechanism of Action

The primary mechanism of action for 2,3,4’-Tribromodiphenyl ether involves its interaction with biological systems, leading to potential endocrine disruption, neurotoxicological effects, and carcinogenicity . The compound can undergo debromination, releasing bromide ions and radicals, which can further interact with biological molecules and pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a) 1,2-Dibromo-3-(3-bromophenoxy)benzene (CAS 147217-76-3)

- Molecular Formula : C₁₂H₇Br₃O (identical to the target compound).

- Key Differences: The bromophenoxy group is attached at the 3-position of the central benzene ring instead of the 4-position.

- Implications: Positional isomerism affects physicochemical properties.

b) 1,2-Dibromo-4-(3-bromophenoxy)benzene (CAS 147217-80-9)

- Molecular Formula : C₁₂H₇Br₃O.

- Key Differences: Bromine atoms at positions 1 and 2, with the bromophenoxy group at position 3. This substitution pattern may alter steric hindrance and electronic effects, influencing reactivity in synthetic applications .

c) 3,4,4′-Tribromodiphenyl Ether (BDE-37; CAS N/A)

- Molecular Formula : C₁₂H₇Br₃O (identical to the target compound).

- Physical Properties: Melting point = 265.5°C, log Kow (octanol-water partition coefficient) = 9.68, vapor pressure = 0.00266–0.00150 Pa at 25°C .

Bromophenoxy Derivatives with Functional Group Variations

a) p-Bromophenoxyacetic Acid (CAS 1878-91-7)

- Molecular Formula : C₈H₇BrO₃.

- Key Differences : Contains a carboxylic acid group instead of bromine substituents.

- Implications: The polar carboxylic acid group enhances water solubility compared to non-polar brominated aromatics, making it more suitable for agricultural or pharmaceutical applications (e.g., plant growth regulation) .

b) 4-(4-Bromophenoxy)benzaldehyde (CAS 69240-56-8)

- Molecular Formula : C₁₃H₉BrO₂.

- Key Differences : Features a benzaldehyde moiety.

- Implications : The aldehyde group increases electrophilicity, enabling participation in condensation reactions, unlike the target compound’s inert brominated structure .

Brominated Aromatic Amines and Halogenated Analogs

a) 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₇BrN₂.

- Key Differences: Contains amine groups instead of ether-linked bromophenoxy substituents.

- Safety Profile : Highly toxic; requires immediate medical attention upon exposure due to risks of skin/eye irritation and systemic toxicity . This contrasts with brominated ethers like the target compound, which may exhibit lower acute toxicity but higher environmental persistence.

b) 1,4-Dibromo-2,3-difluorobenzene (CAS N/A)

- Molecular Formula : C₆H₂Br₂F₂.

- Key Differences : Incorporates fluorine atoms , increasing electronegativity and resistance to nucleophilic substitution compared to purely brominated analogs .

Pharmaceutical Derivatives with Bromophenoxy Moieties

a) 5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives

- Key Features : Designed as CLC-1 ion channel inhibitors for treating neuromuscular disorders.

- Implications: The 4-bromophenoxy group in these drugs enhances binding affinity to biological targets, a property that could be explored for the target compound in medicinal chemistry applications .

Biological Activity

1,2-Dibromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. Its structure, characterized by multiple bromine substituents, suggests possible interactions with biological systems, particularly in the context of anticancer and antimicrobial activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H8Br4O

- Molecular Weight : 427.91 g/mol

The compound features a biphenyl structure with two bromine atoms on one phenyl ring and a bromophenoxy group attached to the other ring. The presence of bromine atoms is significant as they can enhance the lipophilicity and reactivity of the compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For example:

- Mechanism of Action : Brominated phenolic compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key signaling pathways such as VEGF (Vascular Endothelial Growth Factor) signaling .

- Case Study : In vitro studies demonstrated that related bromophenol derivatives inhibited cell growth in various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These compounds were found to induce cell cycle arrest and apoptosis through ROS (Reactive Oxygen Species) generation and caspase activation .

Antimicrobial Activity

The antimicrobial potential of brominated compounds has also been documented:

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of brominated compounds to disrupt microbial cell membranes and interfere with metabolic processes .

- Research Findings : Studies have reported that similar brominated phenolic compounds exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Antimicrobial | Disrupts cell membranes | |

| Cytotoxicity | Inhibits cell proliferation in cancer lines |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Lipophilic compounds tend to have higher absorption rates in biological systems.

- Distribution : The distribution is influenced by the compound's solubility and ability to permeate cell membranes.

- Metabolism : Brominated compounds can undergo metabolic transformations that may either activate or deactivate their biological activity.

- Excretion : The elimination half-life will depend on the compound's structure and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dibromo-3-(4-bromophenoxy)benzene, and how can purity be optimized?

- Methodology :

- Stepwise bromination : Begin with bromination of phenol derivatives using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (40–60°C). Subsequent Ullmann coupling with 4-bromophenol in the presence of Cu catalysts can introduce the phenoxy group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>97%). Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Steric hindrance from bromine substituents may reduce reaction yields; optimize stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR (CDCl₃) to identify aromatic proton environments and substituent effects. Note: Bromine’s quadrupolar moment may broaden signals .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (C₁₂H₇Br₃O, MW 406.9) and isotopic patterns .

- Elemental Analysis : Validate bromine content (theoretical Br%: 59.1%) .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use to prevent inhalation/contact .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental release (H400/H410 hazard) .

Advanced Research Questions

Q. How do bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insights :

- Steric Effects : Ortho-bromine groups hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Electronic Effects : Electron-withdrawing bromines activate the aryl ring for nucleophilic substitution but may deactivate it for electrophilic reactions.

- Optimization : Use Pd(OAc)₂/XPhos in toluene/water (3:1) with K₂CO₃ as base. Monitor via TLC (Rf ~0.5 in hexane/EtOAc) .

Q. How can contradictory DSC/TGA data on thermal stability be resolved?

- Data Analysis :

| Technique | Conditions | Observed Decomposition | Possible Conflict Source |

|---|---|---|---|

| DSC | N₂, 10°C/min | Peak at 220°C | Oxidative vs. inert atmosphere |

| TGA | Air, 5°C/min | 15% mass loss by 200°C | Moisture absorption in sample |

- Resolution : Repeat under uniform conditions (dry N₂ purge, calibrated instruments). Use FTIR to identify decomposition byproducts (e.g., HBr release) .

Q. What strategies mitigate challenges in interpreting NMR spectra due to isotopic splitting?

- Approaches :

- Use higher magnetic field strengths (500+ MHz) to resolve overlapping signals.

- Compare experimental ¹³C NMR with DFT-calculated shifts (Gaussian09, B3LYP/6-31G**) to assign brominated positions .

Q. How can this compound be used to study interactions with cytochrome P450 enzymes?

- Methodology :

- Fluorescence Quenching : Monitor enzyme activity via fluorescence (λₑₓ=280 nm, λₑₘ=340 nm) with incremental compound addition .

- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4 active site; validate IC₅₀ values via enzyme inhibition assays .

Data Contradiction and Reproducibility

Q. Why do Suzuki coupling yields vary across studies, and how can reproducibility be improved?

- Critical Variables :

- Catalyst purity (use Pd sources with ≤1% impurity).

- Solvent degassing (3x freeze-pump-thaw cycles to remove O₂).

- Troubleshooting :

- Include a radical scavenger (TEMPO) to suppress homocoupling side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.